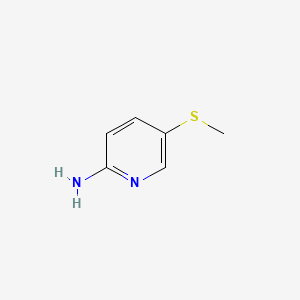

2-Amino-5-(methylthio)pyridine

描述

Contextual Significance of Substituted Pyridine (B92270) Derivatives in Organic Chemistry

Substituted pyridine derivatives are a cornerstone of modern organic chemistry, forming the structural core of a vast array of compounds with diverse applications. nih.govresearchgate.net These nitrogen-containing heterocycles are prevalent in natural products, pharmaceuticals, and functional materials. acs.orgbohrium.com The pyridine ring, a polar and ionizable aromatic system, often enhances the solubility and bioavailability of less soluble molecules, making it a highly sought-after scaffold in the pharmaceutical industry. researchgate.net

The versatility of the pyridine nucleus allows for a wide range of chemical modifications, providing a platform for the synthesis of complex molecular architectures. researchgate.net Synthetic chemists have developed numerous methods for the preparation of substituted pyridines, including cascade annulation of isopropene derivatives, formal [4+2] cycloaddition reactions, and one-step conversions of N-vinyl and N-aryl amides. acs.orgacs.orgorganic-chemistry.org These methodologies facilitate the introduction of various functional groups onto the pyridine ring, enabling the fine-tuning of the molecule's electronic and steric properties for specific applications. The adaptability of pyridine and its derivatives as both reactants and starting materials has significant implications for medicinal chemistry and the development of new drugs. researchgate.net

Distinctive Contributions of Amino and Methylthio Functionalities to Molecular Design

The presence of both an amino (-NH2) and a methylthio (-SCH3) group on the pyridine ring of 2-Amino-5-(methylthio)pyridine imparts a unique combination of properties that are highly valuable in molecular design.

The amino group is a crucial functional group in drug development and medicinal chemistry. enamine.net It can participate in hydrogen bonding, a key interaction for molecular recognition and binding to biological targets. drugdiscoverynews.com The amino group can also influence a molecule's solubility and basicity, which are important pharmacokinetic properties. oakwoodlabs.commdpi.com In drug design, amino acids and their derivatives are utilized as building blocks for peptides, as drug carriers, and in the synthesis of various therapeutic agents. enamine.net The incorporation of an amino group can enhance the stability and bioavailability of a drug molecule. oakwoodlabs.com

The methylthio group , on the other hand, contributes to the lipophilicity of a molecule, which can improve its ability to cross cell membranes. vulcanchem.com This functional group can also engage in specific interactions with biological targets, such as hydrophobic interactions within the binding pockets of enzymes. nih.gov In some cases, the sulfur atom of the methylthio group can be oxidized to form sulfoxides or sulfones, providing a handle for further chemical modification. The methylthio group has been incorporated into various biologically active molecules, including those with antimicrobial and antiviral properties. vulcanchem.com For instance, the methylthio group in certain compounds has been shown to enhance electron-donating properties, which can stabilize interactions with biological targets.

Overview of Academic Research Trajectories and Promising Avenues

Academic research on this compound and related compounds has explored various facets of their chemistry and potential applications. A significant area of investigation is their use as intermediates in the synthesis of more complex molecules. For example, 2-Amino-5-methylpyridine (B29535), a closely related compound, is a key intermediate in the production of pharmaceuticals like the anti-inflammatory and antifibrotic agent Pirfenidone and the sedative Zolpidem. jubl.com It is also used in the manufacturing of agrochemicals. jubl.comchemimpex.com

The unique combination of the amino and methylthio groups in this compound makes it a valuable synthon for creating diverse chemical libraries. Research has focused on leveraging these functional groups for further chemical transformations. For instance, the amino group can be readily acylated or alkylated, while the methylthio group can be oxidized or displaced. These reactions open up avenues for the synthesis of a wide range of derivatives with potentially interesting biological activities.

Future research is likely to continue exploring the synthetic utility of this compound. There is potential for its use in the development of novel catalysts and materials due to its ability to act as a ligand. chemimpex.com Furthermore, its role as a building block in medicinal chemistry remains a promising area, with the potential to contribute to the discovery of new therapeutic agents. myskinrecipes.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H8N2S |

| Molecular Weight | 140.21 g/mol |

| Appearance | Solid |

Structure

3D Structure

属性

IUPAC Name |

5-methylsulfanylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPYHIQIDQTSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569690 | |

| Record name | 5-(Methylsulfanyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77618-99-6 | |

| Record name | 5-(Methylsulfanyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylsulfanyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Amino 5 Methylthio Pyridine and Derivatives

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the connectivity, functional groups, molecular mass, and electronic nature of 2-Amino-5-(methylthio)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylthio protons and the aromatic protons on the pyridine (B92270) ring. The methylthio (-SCH₃) protons typically resonate as a singlet in the upfield region, while the pyridine ring protons appear as multiplets in the downfield aromatic region. The amino (-NH₂) protons usually appear as a broad singlet. For example, in related methylthio-substituted pyridines and pyrimidines, the -SCH₃ signal is consistently observed around δ 2.3–2.7 ppm. naturalspublishing.com Aromatic protons on similar pyridine rings resonate between δ 7.0 and 8.5 ppm. vulcanchem.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The methyl carbon of the -SCH₃ group is expected in the aliphatic region, while the pyridine ring carbons would appear in the aromatic region (δ 100-160 ppm). The carbon atom directly bonded to the sulfur atom will have a characteristic shift influenced by the heteroatom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values based on analogous compounds.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -SC H₃ | 2.3 - 2.7 (singlet) | ~15-20 |

| Pyridine C2-N H₂ | Broad singlet | - |

| Pyridine C3-H | ~6.5 - 7.5 (doublet) | ~110-125 |

| Pyridine C4-H | ~7.2 - 7.8 (doublet of doublets) | ~135-145 |

| Pyridine C6-H | ~7.8 - 8.2 (doublet) | ~145-155 |

| Pyridine C 2-NH₂ | - | ~155-165 |

| Pyridine C 5-SCH₃ | - | ~120-130 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by bands corresponding to the amino (-NH₂) group. Symmetrical and asymmetrical N-H stretching vibrations are typically observed in the region of 3300–3500 cm⁻¹. vulcanchem.com For instance, the FTIR spectrum of 2-amino-5-methylpyridine (B29535) shows N-H stretching bands at 3444 and 3335 cm⁻¹. researchgate.net Other expected vibrations include C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the pyridine ring, and N-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric non-polar bonds. While specific Raman data for the title compound is limited, studies on related molecules like 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole have been performed. spectrabase.com For this compound, Raman spectroscopy would be useful for observing the S-C stretching vibration of the methylthio group and the symmetric breathing modes of the pyridine ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |

| Pyridine Ring | C=N, C=C Stretch | 1400 - 1600 |

| Amino (-NH₂) | N-H Bend | 1550 - 1650 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₆H₈N₂S) is 140.21 g/mol . achmem.com

High-resolution mass spectrometry (HRMS) can confirm the exact mass and molecular formula. Under electron ionization (EI), the molecule is expected to first form a molecular ion (M⁺•). Subsequent fragmentation could occur through several pathways, including:

Loss of a methyl radical (•CH₃) from the methylthio group to form an [M-15]⁺ ion.

Loss of the entire methylthio group (•SCH₃) to yield an [M-47]⁺ ion.

Cleavage of the C-S bond to lose a thio radical (•SH).

Fragmentation of the pyridine ring itself.

Analysis of fragmentation patterns of related structures, such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, shows characteristic losses of alkyl and alkoxy groups, supporting the likelihood of similar fragmentation pathways for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π→π* and n→π* transitions of chromophores. The pyridine ring, along with the amino and methylthio substituents, constitutes the chromophoric system in this compound. The spectrum is expected to show absorption bands characteristic of substituted pyridines.

The pyridine ring itself exhibits π→π* transitions, which are often observed around 250-260 nm. researchgate.net The presence of the amino group (an auxochrome) and the methylthio group is expected to cause a bathochromic (red) shift in these absorptions. For comparison, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) displays a strong absorption maximum (λmax) at 310 nm. arkat-usa.org The electronic spectrum of 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole in methanol (B129727) shows a distinct UV-Vis absorption profile. spectrabase.com These electronic transitions are critical for understanding the photophysical properties of the molecule.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Elucidation of Molecular Conformation and Stereochemistry

While the specific crystal structure of this compound has not been reported, analysis of closely related structures allows for a reliable prediction of its solid-state conformation.

Molecular Planarity and Bond Parameters: The structure of 2-(methylthio)thiazolo[4,5-b]pyridine, a related heterocyclic system, reveals that the fused ring system is nearly planar. researchgate.net It is expected that the pyridine ring in this compound would also be essentially planar. The C-S bond lengths in the methylthio group of the thiazolo-pyridine analogue are approximately 1.74-1.79 Å, which is consistent with typical values. researchgate.net

Analysis of Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a variety of intermolecular forces that drive the formation of ordered, three-dimensional structures. In the case of this compound and its derivatives, the interplay of these forces leads to the formation of complex supramolecular assemblies.

For instance, in the cocrystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, a derivative of aminopyridine, each acid molecule is associated with four pyridine derivative molecules. mdpi.com One of these associations is due to a halogen-halogen interaction, while the others are maintained by hydrogen bonds. mdpi.com This intricate network of interactions results in the formation of a one-dimensional chain-like structure. mdpi.com Similarly, in the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide, alternating pairwise N—H⋯O and N—H⋯N hydrogen bonds create chains that are further organized into stepped layers through offset π–π stacking of the pyridyl rings. iucr.org

The formation of dimers is a common motif in the crystal packing of aminopyridine derivatives. For example, 2-amino-3,5-dibromopyridine (B40352) molecules form dimers through N-H···N hydrogen bonding. bas.bg In other cases, such as with N-(4-fluorophenyl)pyridine-2-carboxamide, the crystal packing results in close-packed layers of planar π-stacked molecules with alternating interplanar separations. nih.gov The specific nature of the substituents on the pyridine ring significantly influences the resulting supramolecular architecture.

The table below summarizes the crystal packing features of some aminopyridine derivatives.

| Compound | Supramolecular Assembly | Key Interactions |

| 3-chlorobenzoic acid and 4-amino-2-chloropyridine | 1D chains | Halogen-halogen, Hydrogen bonds |

| N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide | Stepped layers | N—H⋯O, N—H⋯N hydrogen bonds, π–π stacking |

| 2-amino-3,5-dibromopyridine | Dimers | N-H···N hydrogen bonds |

| N-(4-fluorophenyl)pyridine-2-carboxamide | Close-packed layers | π–π stacking |

Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The stability and structure of the supramolecular assemblies observed in the crystals of this compound and its derivatives are primarily governed by a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The presence of the amino group and the pyridine nitrogen atom in the core structure of these compounds makes them potent hydrogen bond donors and acceptors. This leads to the formation of extensive hydrogen-bonding networks. In the crystal structure of 2-amino-5-methyl-pyridinium picolinate (B1231196) 0.63-hydrate, cations, anions, and water molecules are linked by N-H⋯O, N-H⋯N, and O-H⋯O hydrogen bonds, forming a chain along the b-axis. nih.gov Similarly, in a salt of 2-amino-5-(methylthio)-1,3,4-thiadiazole, N—H···O, N—H···Cl, and O—H···Cl hydrogen bonds connect the components into sheets. researchgate.net The amino group in 2-amino-6-(methylthio)pyridine-3,5-dicarbonitrile (B3176236) is also noted for its contribution to hydrogen-bonding interactions. vulcanchem.com

π-π Stacking: Aromatic rings, such as the pyridine ring, can interact through π-π stacking, which contributes significantly to the crystal's stability. rsc.org The strength of these interactions is influenced by the electron density of the π orbitals, which can be modulated by substituents on the ring. rsc.org In the crystal structure of 2-amino-5-methyl-pyridinium picolinate, weak π-π interactions are observed between pyridinium (B92312) rings, with a centroid-centroid distance of 3.5306 (13) Å. nih.gov In another example, N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide exhibits offset π–π stacking between pyridyl rings with a centroid–centroid distance of 3.566 (1) Å, which helps in the association of hydrogen-bonded chains into layers. iucr.org The interplay between hydrogen bonding and π-π stacking is crucial; hydrogen bonds can affect the π-electron density of the aromatic rings, thereby influencing the strength of the π-π stacking interactions. rsc.org

The following table details some of the observed intermolecular interactions in aminopyridine derivatives.

| Compound | Interaction Type | Donor/Acceptor or Ring | Distance (Å) |

| 2-amino-5-methyl-pyridinium picolinate | π-π stacking | Pyridinium rings | 3.5306 (13) |

| N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide | π-π stacking | Pyridyl rings | 3.566 (1) |

| 2-amino-5-(methylthio)-1,3,4-thiadiazolium chloride monohydrate | π-π stacking | Thiadiazole rings | 3.4654 (4) & 3.4789 (4) |

Powder X-ray Diffraction (PXRD) for Crystalline Phase and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to confirm the crystalline nature of a material and to assess its phase purity. The PXRD pattern is a unique fingerprint for a specific crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the different lattice planes in the crystal structure.

For novel crystalline materials, such as derivatives of this compound, PXRD is an essential characterization step. For example, the crystalline nature of 2-amino 5-methyl pyridinium salicylate (B1505791) (2A5MPSA) was confirmed by a powder XRD study. researchgate.net Similarly, the PXRD analysis of a 2-aminopyridine (B139424) barium chloride (2APBC) crystal was used to confirm its good crystalline nature. imanagerpublications.com In the case of 2-amino-5-chloropyridinium (B1237898) 5-sulfosalicylate (2A5CP5S), PXRD analysis was employed to determine the various crystal planes. researchgate.net

The synthesis of a new palladium(II) complex with a sulfur-containing amino acid also utilized powder X-ray diffraction for its characterization. unesp.br The obtained diffractogram provided crucial information for the determination of the crystal system and unit cell parameters. unesp.br

The table below presents hypothetical PXRD peak data for a crystalline derivative of this compound to illustrate the typical format of such data.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.8 | 4.27 | 78 |

| 25.1 | 3.55 | 62 |

| 30.7 | 2.91 | 33 |

| 35.4 | 2.53 | 51 |

Chemical Reactivity and Functional Group Transformations of 2 Amino 5 Methylthio Pyridine

Reactivity Profiles of the Pyridine (B92270) Heterocycle

The pyridine ring is an electron-deficient heterocycle. However, the presence of the amino group at the C2 position and the methylthio group at the C5 position significantly modifies its reactivity. The amino group is a strong electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho and para positions, making it more susceptible to electrophilic substitution than pyridine itself. The methylthio group is also an activating group. This electronic enrichment facilitates reactions that are typically difficult with unsubstituted pyridine. The pyridine nitrogen can also participate in reactions such as N-alkylation, though the exocyclic amino group is generally more nucleophilic.

Transformations Involving the Exocyclic Amino Group

The exocyclic amino group at the C2 position is a primary nucleophilic center in the molecule, readily participating in a variety of reactions.

The primary amino group of 2-Amino-5-(methylthio)pyridine can be readily alkylated or acylated.

N-Alkylation: This reaction involves the substitution of a hydrogen atom of the amino group with an alkyl group. While the N-alkylation of 2-aminothiophenes has been noted as challenging under mild conditions, methods have been developed for related structures. rsc.org For N-alkylation of amino acids, base-mediated approaches using alkyl halides are common. monash.edu These transformations typically require a base to deprotonate the amino group, increasing its nucleophilicity, followed by reaction with an alkylating agent.

N-Acylation: The amino group reacts with acylating agents like acid chlorides, anhydrides, or carboxylic acids to form amide linkages. This is a common transformation for 2-aminopyridine (B139424) derivatives. thieme-connect.de The reaction can often be performed under mild conditions. In the context of nucleosides, selective N-acylation of exocyclic amino groups can be achieved using various activating agents and protecting group strategies. nih.govisofts.kiev.ua The choice of catalyst can be crucial; for instance, DMAP (4-dimethylaminopyridine) can influence the chemoselectivity between O-acylation and N-acylation in molecules containing both hydroxyl and amino groups. nih.gov

| Transformation | Reagents | General Conditions | Reference Context |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., Cs₂CO₃) | Often requires forcing conditions or specific catalysts like tetrabutylammonium (B224687) iodide in a solvent like DMF. | Analogous reactions on 2-aminothiophenes. rsc.org |

| N-Acylation | Acid Chloride, Acid Anhydride, or Carboxylic Acid (+ coupling agent) | Can proceed under mild conditions, sometimes in aqueous media or with catalysts like DMAP. | General acylation of aminopyridines and other amino compounds. thieme-connect.denih.govnih.gov |

The 2-aminopyridine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are significant in medicinal chemistry. ias.ac.in The amino group, in conjunction with the adjacent ring nitrogen, can react with bifunctional electrophiles to construct a new ring fused to the pyridine core.

A prominent example is the synthesis of imidazo[1,2-a]pyridines. This can be achieved by reacting a 2-aminopyridine derivative with α-haloketones, where the exocyclic amino group initially acts as a nucleophile, followed by cyclization involving the pyridine nitrogen. rsc.org Similarly, reactions with other reagents can lead to different fused systems. Cyclocondensation reactions of 5-aminopyrazoles with aldehydes and pyruvic acids have been studied extensively, demonstrating pathways to form pyrazolopyridines. researchgate.net These multicomponent reactions highlight the versatility of amino-heterocycles in building complex molecular architectures. frontiersin.org

| Starting Heterocycle Type | Reagents | Fused Product Type | General Reaction |

|---|---|---|---|

| 2-Aminopyridine | α-Haloketones | Imidazo[1,2-a]pyridine | Initial N-alkylation followed by intramolecular cyclization. rsc.org |

| 2-Aminopyridine | Isothiocyanates | N-fused 1,2,4-Thiadiazoles | Iodine-catalyzed oxidative cyclization. organic-chemistry.org |

| 5-Aminopyrazole | Aldehydes, 1,3-Diketones | Pyrazolo[3,4-b]pyridine | Multicomponent condensation reaction. frontiersin.org |

Reactivity of the Methylthio Substituent

The methylthio (-SCH₃) group offers additional avenues for functionalization, primarily through reactions at the sulfur atom.

While the methylthio group is not a traditional leaving group like a halide, its displacement by strong nucleophiles can sometimes be achieved under specific conditions. More commonly, the sulfur atom itself can act as a nucleophile.

S-Alkylation: The lone pairs of electrons on the sulfur atom allow it to attack electrophiles, such as alkyl halides. This S-alkylation reaction results in the formation of a sulfonium (B1226848) salt. This process is a known reaction for cysteine-containing peptides, where thianthenium salts can be used as the alkyl source. rsc.org

The sulfur atom in the methylthio group is readily oxidized to higher oxidation states. This is a highly reliable and common transformation in organic synthesis. nih.gov

Oxidation to Sulfoxide (B87167): The methylthio group can be selectively oxidized to a methylsulfinyl group (a sulfoxide) using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. organic-chemistry.org The oxidation of methionine to methionine sulfoxide is a well-studied biological process. nih.govwikipedia.org

Oxidation to Sulfone: Further oxidation of the sulfoxide with an additional equivalent of the oxidizing agent, or by using stronger oxidizing conditions from the start, yields the corresponding methylsulfonyl group (a sulfone). organic-chemistry.org Reagents like potassium permanganate (B83412) or an excess of H₂O₂ or m-CPBA are effective for this two-step oxidation. organic-chemistry.org The conversion of sulfides to sulfones is a key reaction for creating this important functional group, which is found in many pharmaceuticals. nih.gov

| Target Functional Group | Common Oxidizing Agents | Typical Conditions | References |

|---|---|---|---|

| Sulfoxide (-SOCH₃) | Hydrogen Peroxide (H₂O₂), m-CPBA (1 equiv.), Sodium periodate | Controlled stoichiometry and temperature to prevent over-oxidation. Catalysts like tantalum carbide may be used. | organic-chemistry.orgacs.org |

| Sulfone (-SO₂CH₃) | Excess H₂O₂, m-CPBA (>2 equiv.), Potassium permanganate (KMnO₄) | Harsher conditions or excess oxidant to ensure complete oxidation. Niobium carbide can catalyze oxidation with H₂O₂. | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization of this compound

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. For a molecule such as this compound, palladium-catalyzed cross-coupling reactions represent a powerful toolkit for introducing a diverse array of substituents, thereby modulating its physicochemical and biological properties. These reactions, which have revolutionized carbon-carbon and carbon-heteroatom bond formation, offer predictable and efficient pathways for molecular elaboration. The inherent electronic nature and reactivity of the pyridine ring, influenced by the amino and methylthio groups, make it a suitable candidate for such transformations.

Palladium-catalyzed cross-coupling reactions typically involve an organic halide or triflate and an organometallic or nucleophilic coupling partner, brought together by a palladium catalyst. The versatility of these reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, allows for the introduction of aryl, vinyl, alkyl, and amino moieties, among others. While specific literature detailing these reactions on this compound is not extensively available, the well-established principles of these transformations on analogous substituted pyridines provide a strong basis for predicting its reactivity and for designing synthetic routes for its derivatives.

The amino group at the 2-position and the methylthio group at the 5-position of the pyridine ring can influence the reactivity of the molecule in palladium-catalyzed reactions. The amino group is an electron-donating group, which can activate the pyridine ring towards electrophilic substitution and can also coordinate to the palladium catalyst. The methylthio group is also generally considered to be electron-donating through resonance, further influencing the electronic properties of the pyridine ring. The regioselectivity of cross-coupling reactions on the pyridine ring will be dictated by the position of a leaving group (such as a halide) introduced onto the ring or through direct C-H activation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. For this compound, a halogenated derivative, such as a bromo or iodo-substituted analog, would be a common starting material for this reaction. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

General Reaction Scheme:

Where [Py]-X is a halogenated derivative of this compound and R-B(OR')2 is a boronic acid or ester.

Anticipated Reactivity and Conditions:

Based on studies of similar aminopyridine systems, the Suzuki-Miyaura coupling of a halogenated this compound with various aryl- and heteroarylboronic acids would be expected to proceed efficiently. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

| Reactant 1 (Halogenated Pyridine) | Reactant 2 (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromo-2-amino-5-(methylthio)pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | High |

| 4-Bromo-2-amino-5-(methylthio)pyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane | 90 | Good to High |

| 6-Bromo-2-amino-5-(methylthio)pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | THF | 80 | High |

This is a representative table based on typical conditions for Suzuki-Miyaura reactions on substituted bromopyridines.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes. A halogenated derivative of this compound could be coupled with various alkenes to introduce vinyl groups onto the pyridine ring.

General Reaction Scheme:

Where [Py]-X is a halogenated derivative of this compound and R-CH=CH₂ is an alkene.

Anticipated Reactivity and Conditions:

The Heck reaction on a halogenated this compound would likely require a palladium(II) precursor, such as Pd(OAc)₂, often in the presence of a phosphine (B1218219) ligand. The choice of base and solvent can significantly impact the reaction's efficiency and selectivity.

| Reactant 1 (Halogenated Pyridine) | Reactant 2 (Alkene) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodo-2-amino-5-(methylthio)pyridine | Styrene (B11656) | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 120 | Good |

| 4-Iodo-2-amino-5-(methylthio)pyridine | n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ | Acetonitrile | 100 | Good to High |

| 6-Iodo-2-amino-5-(methylthio)pyridine | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 110 | Moderate |

This is a representative table based on typical conditions for Heck reactions on substituted iodopyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. This reaction is invaluable for the synthesis of arylamines. A halogenated this compound could be coupled with a variety of primary or secondary amines to introduce new amino substituents.

General Reaction Scheme:

Where [Py]-X is a halogenated derivative of this compound and R¹R²NH is a primary or secondary amine.

Anticipated Reactivity and Conditions:

The success of the Buchwald-Hartwig amination on a halogenated this compound would heavily depend on the selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand. A strong, non-nucleophilic base is typically required.

| Reactant 1 (Halogenated Pyridine) | Reactant 2 (Amine) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromo-2-amino-5-(methylthio)pyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | High |

| 4-Bromo-2-amino-5-(methylthio)pyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | Good to High |

| 6-Bromo-2-amino-5-(methylthio)pyridine | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | THF | 90 | Good |

This is a representative table based on typical conditions for Buchwald-Hartwig amination reactions on substituted bromopyridines.

Applications in Specialized Chemical Research Fields

Medicinal Chemistry and Rational Drug Design

The structural attributes of 2-Amino-5-(methylthio)pyridine make it a valuable building block in the design and synthesis of new therapeutic agents. The presence of the amino and methylthio groups allows for various chemical modifications, enabling the exploration of structure-activity relationships and the development of potent and selective drug candidates.

Development of Bioactive Derivatives for Therapeutic Targets

The this compound core is integral to a variety of derivatives that have been investigated for their therapeutic potential. The methylthio group, in particular, is a key feature in several classes of bioactive molecules. Research has shown that derivatives incorporating a methylthio-pyrimidine or a methylthio-thiadiazole structure exhibit a range of biological activities. researchgate.netbohrium.com

For instance, novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiviral properties. researchgate.net Some of these compounds demonstrated excellent curative effects against the Tobacco Mosaic Virus (TMV), with activity levels comparable or superior to the commercial antiviral agent Ningnanmycin. researchgate.net Similarly, derivatives of 2-amino-1,3,4-thiadiazole (B1665364), which also feature a sulfur-containing heterocyclic system, have been explored for their antimicrobial properties. dovepress.com

Furthermore, the fusion of a pyridine (B92270) ring with other heterocyclic systems containing a methylthio group has led to the discovery of compounds with promising antimicrobial and antitumor activities. For example, 4-amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones have shown very high antibacterial activity against Mycobacterium luteum and significant antifungal activity against Candida tenuis. nih.gov The versatility of the aminopyridine scaffold is also evident in its use to create benzothiazole (B30560) derivatives with potential antineoplastic properties. rsc.org

Table 1: Examples of Bioactive Derivatives Based on Related Scaffolds

| Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| 2-Substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazoles | Antiviral (against Tobacco Mosaic Virus) | researchgate.net |

| 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Antibacterial and Antifungal | nih.gov |

| Thieno[3,2-d]pyrimidine derivatives | Antimicrobial | scielo.br |

| 2-Aminobenzothiazole derivatives with pyrimidine (B1678525) | Anticancer | rsc.org |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For heterocyclic systems related to this compound, SAR investigations have revealed key structural features that influence biological activity. In the case of 2-(methylthio)oxazolo[4,5-b]pyridines, a related fused heterocyclic system, substitutions on the molecule are critical for its antimicrobial activity. The methylthio group itself can interact with the active sites of enzymes, while the heterocyclic core provides structural stability for binding.

SAR studies on pyrimidine derivatives have also provided valuable insights. For instance, the anti-inflammatory activity of certain pyrimidine-pyridine hybrids has been shown to be influenced by substitutions on the rings. rsc.org In the context of 2-cyanoacrylates containing aromatic amine moieties, 3D-QSAR analysis has suggested that bulky and electronegative groups at specific positions on the aromatic ring could enhance herbicidal activity, a principle that can be applied to the rational design of other bioactive molecules. acs.org These studies underscore the importance of systematic structural modifications to enhance the desired biological effects of pyridine-based compounds.

Utility as Key Pharmaceutical Intermediates

This compound is recognized primarily as a crucial intermediate in the pharmaceutical industry for the synthesis of a variety of drugs. myskinrecipes.com Its bifunctional nature, with reactive amino and methylthio groups, makes it a valuable starting material for constructing more complex molecules. Related structures, such as 2-(Methylthio) Pyridine-3-Boronic Acid, are also common pharmaceutical intermediates. samaterials.com The utility of the aminopyridine core is well-established, with compounds like 2-amino-5-hydroxypyridine (B112774) serving as important intermediates in the production of medicines and agrochemicals due to their active amino and hydroxyl groups. google.com The synthesis of these intermediates is a key area of process chemistry research. google.com

Agrochemical Development and Environmental Chemistry

In addition to its role in medicinal chemistry, the this compound scaffold is also relevant in the development of new agrochemicals.

Screening for Herbicidal and Fungicidal Properties

Derivatives containing the methylthio-pyridine or a related methylthio-heterocyclic motif have been screened for their potential as herbicides and fungicides. For example, a series of novel 1,2,4-triazole (B32235) derivatives synthesized from 4-amino-2-(alkylthio)-6-(methylthio) pyrimidine-5-carbonitrile exhibited moderate to good herbicidal activities against both monocotyledonous and dicotyledonous weeds. bohrium.com

Similarly, 2-cyanoacrylate derivatives containing substituted pyridine rings have been developed as inhibitors of photosystem II (PSII) electron transport, a known herbicidal mechanism of action. acs.orgresearchgate.net The presence of a nitrogen atom in the pyridine ring was found to be a key factor for high herbicidal activity. researchgate.net

In the realm of fungicides, pyrazole (B372694) derivatives incorporating a methylthio group have demonstrated significant fungicidal activity against a range of plant pathogens. mdpi.com One such compound with a p-trifluoromethylphenyl moiety showed broad-spectrum activity against several fungal species. mdpi.com The introduction of an isothiocyanate or carboxamide group at the 5-position of the pyrazole ring was found to enhance the fungicidal effects. mdpi.com Other sulfur-containing heterocyclic compounds, such as 2-amino-1,3,4-thiadiazole derivatives, have also shown promising antifungal activity. dovepress.comnih.gov

Table 2: Agrochemical Screening of Related Methylthio-Containing Heterocycles

| Derivative Class | Target Weeds/Fungi | Observed Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivatives from methylthio pyrimidine | Echinochloa crusgalli, Brassica campestris, Cucumis sativus | Good herbicidal activity | bohrium.com |

| 2-Cyano-3-(substituted)pyridinemethylaminoacrylates | Photosystem II (PSII) electron transport inhibitors | Excellent herbicidal activities | researchgate.net |

| Pyrazole derivatives with methylthio group | B. cinerea, R. solani, V. mali, F. oxysporum | Good to excellent fungicidal activities | mdpi.com |

| Pyrimidine derivatives with amide moiety | Phomopsis sp. | Excellent antifungal activity | nih.gov |

Research on Herbicide Safener Applications

Herbicide safeners are compounds used to protect crops from injury caused by herbicides. Research has shown that certain pyridine derivatives can act as effective herbicide safeners. researchgate.netsemanticscholar.org Notably, newly synthesized spiro[indoline-3,4′-pyridine] derivatives, including a compound with a thio-group, have been identified as moderately active safeners for the herbicide 2,4-D in sunflower seedlings. semanticscholar.orgmdpi.com

The mechanism of safening often involves the induction of plant defense genes, such as those encoding glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, which are involved in detoxifying herbicides. nih.gov A compound structurally related to the theme of this article, 4-chloro-6-(methylthio)-2-phenylpyrimidine, has been shown to have a safening effect on rice plants against injury from the herbicide pretilachlor. nih.gov This indicates that the methylthio-pyrimidine and, by extension, the methylthio-pyridine core, are promising scaffolds for the development of new herbicide safeners.

Materials Science and Advanced Polymer Research

The unique molecular architecture of this compound, featuring a reactive amino group, a pyridine nitrogen, and a methylthio moiety, makes it a compound of interest in materials science. These functional groups provide multiple sites for chemical modification and interaction, opening avenues for its incorporation into advanced materials.

Role in Specialty Polymer and Resin Formulation

While direct studies detailing the use of this compound in polymer formulations are not extensively documented, the applications of its structural analog, 2-Amino-5-methylpyridine (B29535), provide valuable insights. 2-Amino-5-methylpyridine is utilized in the production of specialty polymers and resins, where it contributes to enhanced thermal stability and improved mechanical properties chemimpex.com. The amino group can act as a monomer or a curing agent in polymerization reactions, integrating the pyridine ring into the polymer backbone. This incorporation is thought to improve the material's performance characteristics. Similarly, derivatives of other complex heterocyclic compounds have been noted as building blocks for synthesizing novel polymers with enhanced thermal and mechanical stability . Given these precedents, this compound is a candidate for similar applications, with the methylthio group potentially offering additional functionalities such as altered solubility, refractive index, or metal-coordinating capabilities within the polymer matrix.

Development of Novel Functional Materials

The development of novel functional materials often relies on organic molecules that can self-assemble or be integrated into larger structures to impart specific properties. This compound's structure is valuable for designing such materials myskinrecipes.com. Pyridine derivatives are integral to the creation of advanced functional materials like metal-organic frameworks (MOFs). In related compounds, such as pyridine dicarbonitriles, the pyridine nitrogen and other functional groups act as ligands that coordinate with metal ions to form these highly porous structures vulcanchem.com. These materials have applications in gas storage, separation, and catalysis.

Furthermore, hybrid organic-inorganic molecular materials, which combine organic cations with inorganic complex anions, are a significant area of research for creating materials with unique catalytic, optical, or magnetic properties researchgate.net. The 2-aminopyridinium cation, formed by the protonation of the amino-pyridine structure, can be used to create such hybrid materials. For instance, bis(2-amino-5-fluoropyridinium) tetrachlorocuprate(II) is a layered hybrid material where the organic and inorganic components are linked through hydrogen bonds and other non-covalent interactions, resulting in interesting magnetic behaviors researchgate.net. The potential for this compound to form similar structures suggests its utility in creating new functional materials where the methylthio group could further modulate the material's properties.

Coordination Chemistry and Catalysis

The presence of multiple heteroatoms (two nitrogen atoms and a sulfur atom) makes this compound an effective ligand in coordination chemistry, capable of forming stable complexes with various transition metals. These complexes are, in turn, explored for their catalytic activity.

Ligand Properties and Metal Complexation with Transition Metals

This compound can act as a versatile ligand. The pyridine ring nitrogen and the exocyclic amino group are primary sites for metal coordination, a common feature for aminopyridine-type ligands nsf.gov. The sulfur atom of the methylthio group provides an additional soft donor site, allowing the compound to act as a bidentate or even a tridentate ligand under certain conditions grafiati.comekb.eg.

Schiff bases derived from aminopyridines readily form complexes with a range of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II) grafiati.comscispace.com. Studies on analogous ligands show that they typically form complexes with a 1:2 metal-to-ligand stoichiometry, resulting in octahedral or tetrahedral geometries around the metal center uomustansiriyah.edu.iqresearchgate.netresearchgate.net. For example, a Schiff base derived from 2-(methylthio)aniline (B147308) and pyridine-2-carboxaldehyde coordinates to Cu(II) and Co(II) through the pyridine nitrogen, the azomethine nitrogen, and the sulfur atom, forming an octahedral complex grafiati.com. The amino group of this compound can similarly be derivatized to form multidentate Schiff base ligands.

The table below summarizes findings from complexation studies of related aminopyridine and methylthio-containing ligands with various transition metals.

| Ligand Type | Transition Metal(s) | Observed Stoichiometry (M:L) | Deduced Geometry | Reference(s) |

| Schiff base of L-methionine & 2-acetylpyridine | Mn(II), Co(II), Ni(II), Cu(II) | 1:2 | Octahedral | uomustansiriyah.edu.iq |

| Schiff base of L-methionine & 2-acetylpyridine | Zn(II) | 1:1 | Tetrahedral | uomustansiriyah.edu.iq |

| Quinazoline-8-hydroxyquinoline derivative | Co(II), Ni(II), Mn(II) | 1:2 | Octahedral | researchgate.net |

| Quinazoline-8-hydroxyquinoline derivative | Cu(II) | 1:2 | Distorted Octahedral | researchgate.net |

| Quinazoline-8-hydroxyquinoline derivative | Zn(II) | 1:2 | Tetrahedral | researchgate.net |

| (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline | Cu(II), Co(II) | 1:2 | Octahedral | grafiati.com |

| (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline | Zn(II) | 1:2 | Tetrahedral | grafiati.com |

| 4,6-Diamino-5-hydroxy-2-mercaptopyrimidine | Pd(II) | 1:1 (with bipyridyl) | Square Planar | nih.gov |

| 4,6-Diamino-5-hydroxy-2-mercaptopyrimidine | Ag(I) | 1:1 (with bipyridyl) | Not specified | nih.gov |

Exploration in Catalytic Systems for Organic Reactions

Metal complexes derived from aminopyridine-based ligands have shown significant promise as catalysts in various organic transformations nsf.gov. The electronic and steric properties of the ligand can be fine-tuned to optimize the activity and selectivity of the metal catalyst.

One notable application is in Atom Transfer Radical Polymerization (ATRP), where iron and copper complexes with aminopyridine ligands have been successfully employed nsf.gov. For instance, iron(II) complexes bearing aminopyridine ligands catalyze the polymerization of styrene (B11656) nsf.gov. The catalytic activity is influenced by the substituents on the ligand, suggesting that a ligand like this compound could be used to develop new ATRP catalysts nsf.gov.

Furthermore, Schiff base complexes are recognized for their broad catalytic applications, including oxidation, reduction, and polymerization reactions nih.gov. Copper(II) Schiff base complexes have been used for the selective oxidation of styrene to benzaldehyde (B42025) nih.gov. The versatility of the aminopyridine scaffold allows for the synthesis of a wide array of Schiff base ligands, and by extension, catalysts. The presence of the methylthio group in this compound offers an additional parameter for tuning the electronic properties and, consequently, the catalytic behavior of its metal complexes .

Analytical Chemistry Applications

In analytical chemistry, specific organic compounds are used as reagents for the detection, quantification, and separation of other substances. Based on its structural analogs, this compound has potential utility in this field. For example, 2-Amino-5-methylpyridine is employed as a reagent in analytical methods to help detect and quantify various substances within complex mixtures chemimpex.com.

Additionally, heterocyclic ligands with multiple donor atoms, such as 8-hydroxyquinoline (B1678124) and its derivatives, are widely used in the separation and determination of metal ions researchgate.net. These ligands form colored or fluorescent complexes with metal ions, allowing for their spectrophotometric or fluorometric quantification. The ability of this compound to form stable complexes with transition metals suggests its potential use as a chromogenic or fluorogenic reagent for the analysis of specific metal ions myskinrecipes.comnih.gov. The sulfur atom in the methylthio group could confer selectivity towards softer metal ions, enhancing its utility for specific analytical tasks.

Computational Chemistry and in Silico Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, offering deep insights into the electronic nature of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. researchgate.net By employing functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p), it is possible to optimize the molecular geometry of 2-Amino-5-(methylthio)pyridine and calculate various electronic properties. researchgate.netacs.org These calculations yield global reactivity descriptors that quantify the chemical reactivity and stability of the molecule. mdpi.comekb.eg

Key reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative basis for understanding the molecule's behavior in chemical reactions. ijcce.ac.iracs.org For instance, a high electrophilicity index suggests a molecule's propensity to act as an electron acceptor. sci-hub.se The chemical hardness and softness are measures of the molecule's resistance to change in its electron distribution. mdpi.com

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. mdpi.com |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons. ijcce.ac.ir |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation or change in electron configuration. High hardness implies low reactivity. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. High softness implies high reactivity. ijcce.ac.ir |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electronic charge from the environment. ekb.egijcce.ac.ir |

This table outlines the common global reactivity descriptors calculated from DFT. The formulas are based on Koopmans' theorem.

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO is the orbital most likely to donate electrons in a reaction (a nucleophilic site), while the LUMO is the most likely to accept electrons (an electrophilic site). rsc.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. niscpr.res.in Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. ekb.eg

Table 2: Interpretation of Frontier Molecular Orbital Properties

| Parameter | Typical Value Range (eV) | Interpretation |

|---|---|---|

| EHOMO | -5 to -7 | Higher energy indicates a better electron donor (more nucleophilic). |

| ELUMO | -1 to -3 | Lower energy indicates a better electron acceptor (more electrophilic). |

| HOMO-LUMO Gap (ΔE) | 2 to 6 | A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com |

Note: The values presented are illustrative and the actual calculated energies for this compound would depend on the specific level of theory and basis set used.

Molecular Modeling and Dynamics Simulations

While QM methods describe electronic properties, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of molecules over time.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. acs.org For this compound, the primary source of conformational flexibility is the rotation around the C5-S bond of the methylthio group. chemscene.com

By systematically rotating this bond and calculating the potential energy at each step, a conformational energy landscape can be generated. chemrxiv.org This landscape maps the energy of the molecule as a function of its geometry, revealing low-energy, stable conformations (energy minima) and the energy barriers that separate them. nih.gov Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates how it can interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. jscimedcentral.com This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. semanticscholar.org For this compound and its derivatives, docking studies can elucidate how they might interact with the active site of an enzyme or receptor.

For example, studies on structurally related 2-aminopyridine (B139424) derivatives have shown their potential as inhibitors of kinases like c-Met, a target in cancer therapy. researchgate.net In a typical docking protocol, the 3D structure of the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. dergipark.org.tr The analysis of the best-scoring poses reveals key non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. jscimedcentral.commdpi.com

Table 3: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Predicted Inhibition Constant (Ki) | Low micromolar (µM) |

| Key Hydrogen Bond Interactions | Amino group (donor) with backbone carbonyl of Aspartate; Pyridine (B92270) nitrogen (acceptor) with backbone NH of Alanine. |

| Key Hydrophobic Interactions | Pyridine ring and methyl group with Valine, Leucine, and Isoleucine residues. |

This table represents a hypothetical outcome of a molecular docking simulation to illustrate the type of data generated.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

To develop a QSAR model for analogs of this compound, a dataset of compounds with experimentally measured biological activity (e.g., IC50 values) is required. nih.gov For each compound, a set of molecular descriptors is calculated. These can range from simple physicochemical properties (e.g., LogP, molecular weight) to more complex quantum chemical parameters derived from DFT calculations. researchgate.netmdpi.com Statistical methods are then used to build an equation that relates the descriptors to the activity. mdpi.com A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process. researchgate.net

Development of Predictive Models for Biological Activity

Predictive modeling is a key aspect of computational drug design, enabling researchers to forecast the biological activity of novel compounds based on their molecular structure. One such approach involves the use of software like PASS (Prediction of Activity Spectra for Substances) INET, which predicts a wide range of biological activities based on the structure of a compound.

A study involving fused heterocyclic compounds derived from 2-amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile utilized PASS INET to predict the biological activity spectra for some of the synthesized molecules. ekb.eg The predictions are based on a structure-activity relationship analysis of a large database of known biologically active compounds. The software calculates the probability of a compound being active (Pa) or inactive (Pi) for various biological activities.

In this research, predictions were considered significant when the probability to be active (Pa) was greater than 70% (Pa > 0.7). The analysis of these pyridine derivatives suggested a high probability for several important biological functions. ekb.eg These in silico predictions provide a valuable guide for prioritizing which compounds should undergo further biological testing.

| Predicted Biological Activity | Probability to be Active (Pa) | Therapeutic Relevance |

|---|---|---|

| Atherosclerosis treatment | > 0.7 | Cardiovascular Disease |

| Antineoplastic | > 0.7 | Cancer Therapy |

| DNA intercalator | > 0.7 | Anticancer, Antimicrobial Mechanism |

| Protein kinase inhibitor | > 0.7 | Cancer Therapy, Anti-inflammatory |

| Signal transduction pathways inhibitor | > 0.7 | Targeted Therapies |

Pharmacophore Elucidation for Lead Optimization

Pharmacophore modeling is a crucial step in lead optimization. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target and exert its activity. By identifying this pharmacophoric pattern, medicinal chemists can design new molecules that fit the model, with the aim of improving potency, selectivity, and pharmacokinetic properties.

For heterocyclic systems like pyridine and pyrimidine (B1678525) derivatives, in silico studies, including molecular docking and pharmacophore elucidation, are frequently employed to guide the design of new therapeutic agents. dergipark.org.tr In the context of lead optimization, a set of active molecules containing the this compound scaffold would first be identified. Their low-energy conformations would then be superimposed in 3D space to identify common structural features that are critical for their biological activity.

This process helps in:

Identifying Key Interactions: Understanding which parts of the molecule are essential for binding to the biological target. For instance, studies on related pyrimidine derivatives targeting VEGFR-2 have shown the importance of specific hydrogen bonds and hydrophobic interactions within the kinase active site. nih.gov

Virtual Screening: Using the elucidated pharmacophore model as a 3D query to search large chemical databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active.

Lead Optimization: Modifying a lead compound by adding, removing, or altering functional groups to better match the pharmacophore model, thereby enhancing its binding affinity and biological activity. Research on dihydropyridine (B1217469) derivatives has shown that substituting different groups can significantly alter their activity as calcium channel antagonists, a process that can be rationalized and guided by pharmacophore models. nih.gov

Emerging Research Directions and Translational Impact

Integration of Artificial Intelligence and Machine Learning in Compound Design

The landscape of drug discovery is being reshaped by artificial intelligence (AI) and machine learning (ML), which accelerate the identification and optimization of new drug candidates. researchgate.netbio-conferences.org These computational tools are increasingly applied to the design of novel molecules based on scaffolds like 2-Amino-5-(methylthio)pyridine.

Furthermore, AI can predict off-target effects and potential toxicity, a critical step in early-stage drug development. beilstein-journals.org By analyzing the structural features of this compound and its analogs, ML algorithms can identify potential interactions with unintended biological targets, helping to design molecules with improved safety profiles. beilstein-journals.org The integration of these AI/ML techniques allows researchers to navigate the complexities of drug design more efficiently, reducing the time and cost associated with bringing new therapies to the clinic.

Advancements in Asymmetric Synthesis of Chiral Derivatives

Chirality is a fundamental aspect of drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The development of methods for the asymmetric synthesis of chiral derivatives of this compound is therefore a significant area of research, enabling the production of enantiomerically pure compounds.

A leading methodology for the asymmetric synthesis of tailor-made amino acids and related chiral molecules involves the use of chiral Ni(II) complexes of Schiff bases. mdpi.com This strategy has proven powerful for producing a wide range of non-canonical amino acids on a large scale with excellent stereocontrol. nih.gov This approach could be adapted to generate chiral derivatives from the this compound scaffold. The process typically involves the alkylation of a Ni(II) complex formed from glycine (B1666218) (or another amino acid) and a recyclable chiral auxiliary. Subsequent disassembly of the complex yields the desired chiral product. nih.gov

Recent advancements have focused on expanding the scope of this methodology to include more complex and functionally diverse molecules, such as fluorinated amino acids. nih.gov Process Analytical Technology (PAT) is also being applied to improve the monitoring and control of these sensitive asymmetric reactions in real time, ensuring high efficiency and stereoselectivity. nih.gov These advancements in stereo-controlled preparation are critical for creating sophisticated, three-dimensional molecules based on the this compound framework for advanced therapeutic applications.

Exploration of Novel Biological Pathways and Targets

Researchers are actively exploring the therapeutic potential of this compound derivatives by investigating their interactions with a wide array of biological pathways and molecular targets implicated in various diseases. The versatility of the pyridine (B92270) scaffold allows for the generation of inhibitors for enzymes, modulators of receptors, and agents that interfere with protein-protein interactions. dovepress.comnih.gov

One major area of focus is oncology. Derivatives of the related 2-aminopyridine (B139424) scaffold have been optimized to create potent inhibitors of key cancer-driving proteins. For example, through bioisosteric replacement and docking analysis, researchers have developed 2-amino-3-benzylthiopyridine derivatives that act as c-Met kinase inhibitors, with some compounds showing IC50 values as low as 7.7 nM. rsc.org Other derivatives have demonstrated significant growth inhibition against anaplastic lymphoma kinase (ALK)-addicted cancer cells. rsc.org Beyond kinases, analogs have been developed as inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP) and as microtubule targeting agents, which are established anticancer mechanisms. nih.govukri.org

The table below summarizes some of the key biological targets and the inhibitory concentrations of related pyridine derivatives, highlighting the broad therapeutic potential.

| Derivative Class | Biological Target | Potency (IC50/EC50) | Disease Area |

| 2-Amino-3-benzylthiopyridines | c-Met Kinase | 7.7 nM | Cancer |

| 2-Aminopyridine Derivatives | ALK-positive cells | ~40 nM | Cancer |

| Dihydropyridine (B1217469)/Pyridine Analogs | h-TNAP | 0.49 µM | Cancer |

| Tetrahydrobenzo mt.combruker.comthieno[2,3-d]pyrimidines | Microtubule Depolymerization | 19 nM (EC50) | Cancer |

| Pyridine-1,2,4-triazole-3-thione-hydrazones | BRAF/MEK Kinases | - | Cancer, Infectious Disease |

In addition to cancer, derivatives are being investigated for other therapeutic areas. Computational tools like PASS (Prediction of Activity Spectra for Substances) have predicted that analogs of 2-amino-6-(methylthio)-4-phenylpyridine-3,5-dicarbonitrile could be active in treating atherosclerosis or act as DNA intercalators and signal transduction pathway inhibitors. researchgate.net Furthermore, hydrazone derivatives containing a pyridine moiety have been synthesized and evaluated as novel antimicrobial and antitumor agents, with molecular modeling suggesting they may act through the mitogen-activated protein kinase (MAPK) pathway. dovepress.comresearchgate.net

Development of Advanced In Situ Analytical Techniques

To optimize the synthesis and understand the mechanisms of action of this compound derivatives, researchers are increasingly turning to advanced in situ analytical techniques. These methods allow for the real-time monitoring of chemical reactions and biological interactions as they occur, providing a wealth of data that is often missed with traditional offline analysis. mt.com

Process Analytical Technology (PAT) is a framework that utilizes in-line or on-line instrumentation to analyze processes in real time. bruker.comresearchgate.net Spectroscopic techniques are central to PAT.

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, intermediates, and products throughout a chemical reaction without the need for sampling. researchgate.net This is particularly useful for optimizing reaction conditions, determining kinetics, and ensuring the consistent quality of the final product.

In Situ NMR Spectroscopy: High-resolution NMR can provide detailed structural information on intermediates formed during a reaction. acs.org Hyperpolarized NMR techniques are emerging as a highly sensitive method for monitoring reactions involving nitrogen-containing compounds like pyridines, even at very low concentrations. rsc.orgresearchgate.net

These techniques are not only valuable for optimizing the synthesis of pyridine derivatives but also for studying their biological interactions. For instance, real-time HPLC-MS systems can be used for reaction progress monitoring and for studying drug-target engagement by analyzing changes in the chemical environment over time. ukri.org The application of these advanced analytical tools provides deeper mechanistic insights, leading to more efficient, sustainable, and controlled development of new drug candidates based on this compound. nih.govmt.com

Contribution to Green and Sustainable Chemistry Principles

The principles of green and sustainable chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. Research into the synthesis of this compound and its derivatives reflects this trend, with a focus on developing cleaner and more atom-economical methods. google.com

A key strategy in green chemistry is the use of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. This approach reduces the number of synthetic steps, minimizes waste, and saves time and energy compared to traditional linear syntheses. Many biologically active pyridine derivatives are synthesized using MCRs. beilstein-journals.org

Other green chemistry principles being applied include:

Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. For example, the synthesis of various pyran-annulated heterocycles has been achieved in aqueous ethanol.

Alternative Catalysts: Research is moving towards the use of more sustainable catalysts, such as abundant base metals, organocatalysts, or even catalyst-free conditions where possible, to replace rare or toxic heavy metal catalysts. nih.gov

Energy Efficiency: The use of methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.org

By incorporating these principles, the synthesis of complex molecules derived from this compound can be made more sustainable. This not only benefits the environment but also often leads to more efficient and cost-effective manufacturing processes, which is a critical consideration for the pharmaceutical industry. google.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-5-(methylthio)pyridine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of pyridine derivatives often employs palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents like methylthio groups. For this compound, a precursor such as 5-bromo-2-aminopyridine can react with methylthiol boronic acid under controlled conditions. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), solvent (e.g., DMF or THF), and temperature (80–120°C) . Optimization should focus on minimizing side reactions (e.g., dehalogenation) by adjusting stoichiometry and reaction time. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Analyze and NMR to verify substituent positions and detect impurities (e.g., residual solvents). The methylthio group typically appears as a singlet near δ 2.5 ppm in NMR .

- LC-MS : Confirm molecular weight ([M+H] expected at m/z ~169) and monitor purity.

- X-ray crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions, especially if novel polymorphs are suspected .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) often arise from structural variations (e.g., substituent positioning) or assay conditions. To address this:

- Structure-Activity Relationship (SAR) studies : Systematically modify the methylthio group (e.g., replace with trifluoromethyl or phenyl) and compare bioactivity across standardized assays .

- Dose-response profiling : Use IC/EC values to quantify potency variations under identical conditions (e.g., cell lines, incubation time).

- Metabolic stability assays : Evaluate whether the methylthio group enhances or reduces metabolic degradation compared to analogs like 2-amino-5-(trifluoromethyl)pyridine .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems or biological targets?

- Methodological Answer :

- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites. The methylthio group’s electron-donating effects may increase pyridine ring reactivity in cross-coupling reactions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis. For example, the methylthio group’s hydrophobicity may improve binding to lipophilic protein pockets .

- Kinetic isotope effects (KIE) : Study reaction mechanisms (e.g., C–S bond cleavage) by substituting with or with .

Specialized Methodological Considerations

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Flow chemistry : Improve yield consistency by controlling residence time and temperature in continuous reactors.

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .

Q. How can researchers design experiments to probe the methylthio group’s role in modulating physicochemical properties?

- Methodological Answer :

- LogP measurements : Compare lipophilicity of this compound with analogs lacking the methylthio group to assess its impact on membrane permeability .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability, as sulfur-containing groups may lower decomposition temperatures.

- Solubility studies : Test in aqueous buffers (pH 1–10) to guide formulation strategies for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.